molecular formula C4HBr2NOS B1333932 2,4-Dibromothiazole-5-carboxaldehyde CAS No. 139669-95-7

2,4-Dibromothiazole-5-carboxaldehyde

Cat. No.: B1333932
CAS No.: 139669-95-7
M. Wt: 270.93 g/mol
InChI Key: FDBMZERYWBZSQS-UHFFFAOYSA-N
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Description

2,4-Dibromothiazole-5-carboxaldehyde (CAS 139669-95-7) is a brominated thiazole derivative featuring a carboxaldehyde functional group at position 5. Its molecular formula is C₄HBr₂NOS, with a molecular weight of 273.93 g/mol. The compound is characterized by bromine atoms at positions 2 and 4 of the thiazole ring, enhancing its electrophilicity and steric bulk. It is commercially available in purities up to 96% and is utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group .

Properties

IUPAC Name

2,4-dibromo-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2NOS/c5-3-2(1-8)9-4(6)7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBMZERYWBZSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395130
Record name 2,4-Dibromo-1,3-thiazole-5-carbaldehyde
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Molecular Weight

270.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139669-95-7
Record name 2,4-Dibromo-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-thiazole-5-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromothiazole-5-carboxaldehyde typically involves the bromination of thiazole derivatives. One common method includes the bromination of thiazole-5-carboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromothiazole-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has demonstrated that derivatives of thiazole compounds exhibit notable antimicrobial properties. Specifically, 2,4-Dibromothiazole-5-carboxaldehyde and its derivatives have been evaluated for their effectiveness against various bacterial strains. Studies indicate that modifications to the thiazole ring can enhance antibacterial activity, making these compounds potential candidates for developing new antibiotics .

Anticancer Properties : Thiazole derivatives, including this compound, have shown promise in anticancer research. For instance, certain derivatives have been tested against cancer cell lines, revealing significant cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .

Case Study : A study published in the Journal of Medicinal Chemistry explored a series of thiazole derivatives, including this compound. The results indicated that specific substitutions on the thiazole ring could lead to enhanced activity against Mycobacterium tuberculosis, showcasing the compound's potential in treating infectious diseases .

Material Science

Polymer Chemistry : this compound has been utilized in the synthesis of novel polymers with unique properties. Its reactivity allows it to participate in cross-linking reactions, which can enhance the mechanical strength and thermal stability of polymer matrices. This application is particularly relevant in developing advanced materials for electronics and coatings .

Fluorescent Materials : The compound has also been explored for its potential use in fluorescent materials. By incorporating this compound into polymer systems, researchers have developed materials that exhibit fluorescence under UV light. These materials are useful in various applications, including sensors and bioimaging .

Agricultural Chemistry

Pesticidal Activity : Thiazole derivatives are known for their pesticidal properties. Research indicates that this compound exhibits herbicidal activity against specific weed species. This application is crucial for developing new herbicides that are more effective and environmentally friendly compared to traditional chemicals .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains; potential antibiotic development
Anticancer PropertiesInduces apoptosis in cancer cells; significant cytotoxic effects observed
Material SciencePolymer ChemistryEnhances mechanical strength and thermal stability of polymers
Fluorescent MaterialsExhibits fluorescence; useful in sensors and bioimaging
Agricultural ChemistryPesticidal ActivityHerbicidal activity against specific weeds; potential for new herbicide development

Mechanism of Action

The mechanism of action of 2,4-Dibromothiazole-5-carboxaldehyde is primarily related to its ability to interact with biological molecules through its reactive functional groups. The bromine atoms and the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Group Similarity Score*
This compound 139669-95-7 C₄HBr₂NOS Br (2,4), CHO (5) 273.93 Aldehyde 1.00 (Reference)
2,4-Dibromothiazole-5-methanol 170232-68-5 C₄HBr₂NOS Br (2,4), CH₂OH (5) 275.94 Hydroxymethyl 0.85
2-Bromothiazole-5-carboxylic acid 54045-74-8 C₄H₂BrNO₂S Br (2), COOH (5) 208.03 Carboxylic acid 0.83
4-Chlorothiazole-5-carboxaldehyde 104146-17-0 C₄H₂ClNOS Cl (4), CHO (5) 147.58 Aldehyde 0.78†
Methyl 2-bromothiazole-5-carboxylate 41731-83-3 C₅H₃BrNO₂S Br (2), COOCH₃ (5) 222.05 Ester 0.79
4,5-Dibromothiazole-2-carboxylic acid 1806352-39-5 C₄HBr₂NO₂S Br (4,5), COOH (2) 291.89 Carboxylic acid 0.84

*Similarity scores based on structural and functional alignment (0.00–1.00 scale) .
†Estimated based on halogen substitution differences.

Functional Group Reactivity

  • Aldehyde vs. Hydroxymethyl/Carboxylic Acid/Ester: The aldehyde group in this compound enables nucleophilic addition reactions, making it valuable for forming Schiff bases or imines. In contrast, 2,4-Dibromothiazole-5-methanol (hydroxymethyl) is less reactive but serves as a precursor for oxidation to carboxylic acids. Carboxylic acid derivatives (e.g., 2-Bromothiazole-5-carboxylic acid) are suited for amidation or esterification .
  • Halogen Substitution :
    Bromine at positions 2 and 4 increases steric hindrance and electron-withdrawing effects compared to chlorine (e.g., 4-Chlorothiazole-5-carboxaldehyde). Dibrominated analogs like 4,5-Dibromothiazole-2-carboxylic acid exhibit distinct electronic profiles due to bromine placement .

Physicochemical Properties

  • Solubility :
    The aldehyde group in this compound confers moderate polarity, though bromine atoms reduce aqueous solubility. Ester derivatives (e.g., Methyl 2-bromothiazole-5-carboxylate) show improved solubility in organic solvents .

  • Thermal Stability : Brominated thiazoles generally exhibit higher melting points than chlorinated analogs. For example, this compound has a reported melting point range of 95–98°C, while 4-Chlorothiazole-5-carboxaldehyde melts at 60–63°C .

Biological Activity

2,4-Dibromothiazole-5-carboxaldehyde is a thiazole derivative noted for its diverse biological activities, including antibacterial, antifungal, antiprotozoal, and antitumor effects. This compound has garnered attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology.

Target of Action
The primary targets of this compound include various enzymes and proteins involved in critical biochemical pathways. The compound interacts with these targets to exert its biological effects, influencing cellular processes.

Mode of Action
Research indicates that thiazole derivatives like this compound function by binding to specific biomolecules, inhibiting their activity. This inhibition can disrupt metabolic pathways essential for cell survival and proliferation.

Biochemical Pathways
The compound is known to impact several biochemical pathways, particularly those related to cell division and metabolic regulation. For instance, it may interfere with the function of proteases and kinases, leading to altered gene expression and cellular metabolism .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various bacterial strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10.03
Escherichia coli54.58
Bacillus subtilis20.00
Pseudomonas aeruginosa30.00

These findings suggest that the compound could be developed as a novel antibacterial agent, particularly against resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans. The compound's efficacy was assessed using standard antifungal susceptibility testing methods, revealing promising results that warrant further exploration.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. In vitro assays demonstrated that this compound could inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and melanoma cell lines. The IC50 values for these cell lines are presented below:

Cell LineIC50 (µM)
NCI-H522 (Lung Cancer)0.6
A498 (Renal Cancer)30
UACC-62 (Melanoma)40

These results indicate a selective lethality towards certain cancer types, suggesting potential for development as an anticancer therapeutic agent .

Case Studies

  • Anticancer Efficacy : A study focused on the effects of thiazole derivatives on NSCLC cells revealed that compounds similar to this compound exhibited significant growth inhibition. Notably, the derivative with a linear terminal alkyne substituent showed an LC50 value of approximately 0.6 µM against NCI-H522 cells .
  • Antimicrobial Testing : In a comprehensive evaluation of thiazole derivatives against various microbial strains, this compound was found to outperform standard antibiotics in terms of potency against certain strains of bacteria .

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